molecular formula C11H16N2O B13067271 5-Amino-6-methyl-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one

5-Amino-6-methyl-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one

Cat. No.: B13067271
M. Wt: 192.26 g/mol
InChI Key: PZFBXYVRGPYJEB-UHFFFAOYSA-N
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Description

5-Amino-6-methyl-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one ( 1864161-16-9) is a chemical compound with the molecular formula C 11 H 16 N 2 O and a molecular weight of 192.26 g/mol . It belongs to the dihydropyridin-2-one class of heterocyclic compounds, which are structures of significant interest in medicinal and organic chemistry . The compound features a 3-methylbut-2-en-1-yl (prenyl) side chain, which may influence its physicochemical properties and biological interactions. The broader class of 2-pyridone compounds, to which this molecule belongs, has been the subject of research due to a wide spectrum of potential biological activities. Scientific literature indicates that 2-pyridone derivatives have been investigated for various pharmacological properties, including antiviral , antimicrobial, and anticancer activities . Some synthetic 2-pyridone derivatives have shown promising activity in in vitro antiviral evaluations against viruses such as HSV-1, HAV, HCV, and Coxsackie B4 (CBV4) . Furthermore, compounds containing this core structure have been evaluated as inhibitors of enzymes like USP7, suggesting potential applications in targeted therapeutic research . This combination of an amino group and a prenyl chain on the dihydropyridin-2-one core makes this compound a valuable molecular building block for researchers in drug discovery and organic synthesis . It can be utilized to construct more complex molecules or to study structure-activity relationships (SAR). This product is intended For Research Use Only . It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

5-amino-6-methyl-1-(3-methylbut-2-enyl)pyridin-2-one

InChI

InChI=1S/C11H16N2O/c1-8(2)6-7-13-9(3)10(12)4-5-11(13)14/h4-6H,7,12H2,1-3H3

InChI Key

PZFBXYVRGPYJEB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1CC=C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methyl-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. Common starting materials might include substituted pyridines and various amines. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of such compounds usually involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methyl-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding pyridine derivatives.

    Reduction: Formation of tetrahydropyridine derivatives.

    Substitution: Introduction of different functional groups at specific positions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Various halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives, while reduction could produce tetrahydropyridine compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for cardiovascular diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Amino-6-methyl-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison of Dihydropyridinone Derivatives

Compound Name Substituents at Key Positions Functional Groups Molecular Weight (g/mol)
Target Compound 5-Amino, 6-Methyl, 1-Prenyl Amino, Methyl, Prenyl Not provided in evidence
(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)boronic acid 3-Boronic acid, 1-Methyl Boronic acid, Methyl ~153.95 (calculated)
5-Cyano-6-mercapto-2-methyl-N-phenyl-4-(pyridin-4-yl)-1,4-dihydropyridine-3-carboxamide 5-Cyano, 6-Mercapto, 3-Carboxamide Cyano, Mercapto, Carboxamide ~467.62 (calculated)
5-(2-Pyridyl)-1,2-dihydropyridin-2-one 5-Pyridin-2-yl Pyridyl ~188.20 (calculated)

Key Observations :

  • However, this contrasts with the target compound’s amino group, which is more suited for bioactivity.
  • Cyano-Mercapto Derivative : The presence of cyano and mercapto groups enhances electrophilicity and redox activity, which may confer distinct reactivity compared to the target compound’s amino and prenyl groups.
  • 5-(2-Pyridyl)-1,2-dihydropyridin-2-one : The pyridyl substituent introduces aromaticity and π-stacking capabilities, differing from the prenyl group’s aliphatic nature in the target compound.

Physicochemical and Reactivity Trends

  • Lipophilicity : The prenyl group in the target compound likely increases logP compared to the boronic acid and pyridyl derivatives, suggesting improved membrane permeability .
  • Hydrogen Bonding: The amino group in the target compound provides hydrogen-bond donor/acceptor capacity, similar to the carboxamide group in the cyano-mercapto analogue but distinct from the boronic acid’s Lewis acidity .
  • Stability: The dihydropyridinone core is prone to oxidation, but the prenyl group’s electron-donating nature may stabilize the ring system compared to electron-withdrawing groups (e.g., cyano) .

Biological Activity

5-Amino-6-methyl-1-(3-methylbut-2-en-1-yl)-1,2-dihydropyridin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3OC_{12}H_{15}N_{3}O. The compound features a dihydropyridine ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Dihydropyridine derivatives often act as inhibitors of various enzymes, which can lead to reduced proliferation of cancer cells.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
  • Modulation of Signal Transduction Pathways : It can influence signaling pathways involved in cell growth and apoptosis.

Anticancer Activity

Recent studies have investigated the anticancer potential of this compound against various cancer cell lines. For example, in vitro assays demonstrated significant cytotoxic effects against human leukemia cells (CCRF-CEM) at concentrations ranging from 5 to 50 µM over a 72-hour exposure period. The results indicated a dose-dependent response with an IC50 value suggesting effective inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Preliminary tests showed that it exhibits activity against several bacterial strains, indicating potential use as a therapeutic agent in treating infections.

Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal assessed the efficacy of this compound against human cancer cell lines. The study utilized an XTT assay to evaluate cell viability after treatment with varying concentrations of the compound. The findings revealed that at a concentration of 10 µM, there was a notable reduction in cell viability compared to untreated controls .

Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial properties of the compound. The study employed disk diffusion methods to test susceptibility against Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited the growth of specific strains, suggesting its potential as an antimicrobial agent .

Data Table: Summary of Biological Activities

Biological ActivityTest SystemConcentration (µM)Result
AnticancerCCRF-CEM (human leukemia)5 - 50Dose-dependent cytotoxicity
AntimicrobialVarious bacterial strains10Inhibition observed

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